molecular formula C8H13NO3 B11913861 (S)-2-(Cyclobutanecarboxamido)propanoic acid

(S)-2-(Cyclobutanecarboxamido)propanoic acid

Katalognummer: B11913861
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: DDOSHTXABJZKFX-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(Cyclobutanecarboxamido)propanoic acid is a chiral compound featuring a cyclobutane ring attached to a carboxamide group and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (S)-2-(Cyclobutanecarboxamido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials to ensure the process is economically viable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Cyclobutanecarboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The cyclobutane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the carboxamide group.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Amines.

    Substitution: Halogenated cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(Cyclobutanecarboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-(Cyclobutanecarboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-(Cyclobutanecarboxamido)propanoic acid is unique due to its combination of a cyclobutane ring, carboxamide group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

(2S)-2-(cyclobutanecarbonylamino)propanoic acid

InChI

InChI=1S/C8H13NO3/c1-5(8(11)12)9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI-Schlüssel

DDOSHTXABJZKFX-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)C1CCC1

Kanonische SMILES

CC(C(=O)O)NC(=O)C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.